molecular formula C21H23F3N4O2 B2944294 N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)chroman-2-carboxamide CAS No. 2034522-06-8

N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)chroman-2-carboxamide

Cat. No.: B2944294
CAS No.: 2034522-06-8
M. Wt: 420.436
InChI Key: GPUHGPPIXAOXBI-UHFFFAOYSA-N
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Description

This compound features a chroman-2-carboxamide group attached to a piperidin-4-yl core, which is substituted with a 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl moiety. The trifluoromethyl group enhances metabolic stability and hydrophobic interactions, while the pyrimidine ring contributes to π-stacking in target binding .

Properties

IUPAC Name

N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-3,4-dihydro-2H-chromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N4O2/c1-13-25-18(21(22,23)24)12-19(26-13)28-10-8-15(9-11-28)27-20(29)17-7-6-14-4-2-3-5-16(14)30-17/h2-5,12,15,17H,6-11H2,1H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPUHGPPIXAOXBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3CCC4=CC=CC=C4O3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Without knowledge of the compound’s specific targets, it is difficult to determine the exact biochemical pathways it affects. Given its complex structure, it is likely that the compound interacts with multiple pathways, potentially leading to a wide range of downstream effects.

Pharmacokinetics

The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are currently unknown. These properties would greatly impact the compound’s bioavailability and overall effectiveness.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s specific targets and the biochemical pathways it affects.

Comparison with Similar Compounds

Key Structural Analogs from

The following compounds share the 1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl backbone but differ in amide substituents:

Compound Name Molecular Weight Substituent CAS Number Notes
N-{1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-phenylpropanamide 392.43 2-Phenylpropanamide 1775544-48-3 Higher lipophilicity
N-{1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-3-phenylpropanamide 392.43 3-Phenylpropanamide 1775527-43-9 Extended alkyl chain
3,4-Dimethyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide 392.43 3,4-Dimethylbenzamide 1775443-41-8 Steric hindrance
1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(2-phenylethyl)piperidine-4-carboxamide 392.43 2-Phenylethyl carboxamide N/A Flexible linker

Key Observations :

  • Substituent Effects : The chroman group in the target compound introduces a benzopyran moiety , which may enhance binding to aromatic residues in enzymatic targets compared to simpler phenyl or alkyl substituents .
  • Molecular Weight : All analogs have molecular weights ~392, suggesting favorable drug-likeness (Lipinski’s rule compliance).

Functional Comparison with Kinase-Targeting Compounds

JAK Inhibitors (Evidences 3–7)

The JAK inhibitor {1-[1-(3-fluoro-2-(trifluoromethyl)isonicotinoyl)piperidin-4-yl]-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile (MW 699.66) shares a piperidine-pyrimidine core but incorporates additional heterocycles (azetidine, pyrrolopyrimidine) for enhanced kinase binding. Its adipate salt form improves solubility, whereas the target compound’s chroman group may prioritize membrane permeability .

Dual Src/Abl Inhibitor BMS-354825 ()

BMS-354825 (MW 553.51) is a thiazole-carboxamide with antiproliferative activity. While structurally distinct, its trifluoromethyl and pyrimidine motifs highlight common design strategies for kinase inhibition. The target compound’s chroman group may redirect it toward non-oncological targets (e.g., inflammatory pathways) .

Physicochemical and Pharmacokinetic Profiling

Parameter Target Compound (Chroman-2-carboxamide) JAK Inhibitor () BMS-354825 ()
Molecular Weight ~392 (estimated) 699.66 (adipate salt) 553.51
H-Bond Donors/Acceptors 1/8 (estimated) 1/10 2/9
LogP (Predicted) ~3.5 (highly lipophilic) ~2.8 ~3.1
Therapeutic Indication Potential anti-inflammatory Autoimmune diseases Chronic myelogenous leukemia

Insights :

  • The target compound’s lower molecular weight and lipophilicity suggest advantages in oral bioavailability compared to larger kinase inhibitors .
  • The chroman group may confer antioxidant properties, diverging from the kinase-focused mechanisms of analogs .

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